Tert-butyl 2-hydrazinylnicotinate
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Description
Tert-butyl 2-hydrazinylnicotinate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mechanistic Studies
Tert-butyl 2-hydrazinylnicotinate is involved in the synthesis of various compounds. For instance, a study by Nordin et al. (2016) demonstrated the unexpected cleavage of C–S bonds during the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate. This process yielded compounds like 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide, providing insights into the kinetics and mechanism of such reactions through computational and kinetic studies (Nordin, Ariffin, Daud, & Sim, 2016).
Metal-Catalyzed Reactions
The compound has relevance in metal-catalyzed reactions. Waser et al. (2006) reported the implementation of Co- and Mn-catalyzed hydrohydrazination reactions of olefins using di-tert-butyl azodicarboxylate, highlighting its broad functional group tolerance and versatility for synthesizing various hydrazines and azides (Waser, Gášpár, Nambu, & Carreira, 2006).
Asymmetric Oxidation
Research by Cogan et al. (1998) involved the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various tert-butanesulfinyl compounds. This study showcases the compound's role in asymmetric reactions and its potential in synthesizing enantiomerically pure compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Supramolecular Self-Assemblies
This compound contributes to the creation of supramolecular self-assembles. Yushkova et al. (2012) synthesized p-tert-butylthiacalix[4]arenes functionalized with hydrazides of nicotinic acids, which formed nanoscale particles capable of recognizing metal cations and dicarboxylic acids, demonstrating its utility in creating complex supramolecular systems (Yushkova, Stoikov, Zhukov, Puplampu, Rizvanov, Antipin, & Konovalov, 2012).
Peptide Synthesis
In peptide synthesis, this compound plays a role in the removal of protecting groups. Gowda (2002) explored the removal of protecting groups in peptide synthesis using hydrazinium monoformate and magnesium, highlighting the stability of tert-butyl derived protecting groups under certain conditions (Gowda, 2002).
Properties
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWGIZDRDYGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.